3-(Trimethylsilyl)anisole
Overview
Description
3-(Trimethylsilyl)anisole is a chemical compound with the molecular formula C10H16OSi . It is a derivative of anisole where a trimethylsilyl group is attached to the 3rd position of the anisole .
Molecular Structure Analysis
The trimethylsilyl group in 3-(Trimethylsilyl)anisole consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . This structural group is characterized by chemical inertness and a large molecular volume .Chemical Reactions Analysis
Trimethylsilyl groups, like the one in 3-(Trimethylsilyl)anisole, are often used in organic chemistry to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids . They can substitute a hydrogen in the hydroxyl groups on the compounds, forming trimethylsiloxy groups .Scientific Research Applications
Organometallic Reactions and Synthesis
- Reactions with Bis(trimethylsilyl)mercury : 3-(Trimethylsilyl)anisole, as anisole, reacts with bis(trimethylsilyl)mercury, resulting in products like phenoxytrimethylsilane. This indicates the significance of molecular reactions over radical processes in these reactions (Eaborn, Jackson, & Walsingham, 1967).
- Synthesis of Optically Active Cyclohexanone Derivatives : It serves as a precursor for the synthesis of optically active cyclohexanone derivatives, useful in various chemical synthesis pathways (Asaoka, Shima, & Takei, 1987).
Chemical Synthesis and Functionalization
- Meta Acylation of Anisole Derivatives : 3-(Trimethylsilyl)anisole is involved in the meta acylation of anisole, indicating its role in introducing acyl groups to specific positions in aromatic compounds (Bennetau, Rajarison, Dunoguès, & Babin, 1994).
- Facilitated Meta-lithiation of Arenes : The presence of bulky trimethylsilyl groups influences the selectivity of metallation of anisole derivatives, demonstrating its role in directing chemical reactions to specific molecular sites (Antonov, Bardakov, & Mulloyarova, 2020).
Electrochemical Synthesis
- Synthesis of Ketoprofen Precursors : This compound is used in the electrochemical synthesis of precursors for ketoprofen, showcasing its utility in pharmaceutical intermediates production (Biran et al., 1993).
Organic Synthesis and Analysis
- Union of Epoxy-Carvone Diastereomers : Trimethylsilyl trifluoromethanesulfonate, a derivative, is used to unite epoxy-carvone silyl ethers with anisole derivatives, aiding in the synthesis of compounds structurally similar to the CBD scaffold (Bailey et al., 2018).
Photolytic Reactions
- Aromatic Silylation and Germylation : Studies show that trimethylsilyl radicals, derived from photolysis of bis(trimethylsilyl)mercury, react with anisole to produce aromatic substitution products, revealing its role in photolytic reactions (Bennett, Eaborn, Jackson, & Pearce, 1971).
Novel Compounds and Material Science
- Production of Anion Radicals and Silicates : Research indicates its use in producing anion radicals and studying silicate anions, contributing to advancements in material science (Kinjo, Ichinohe, & Sekiguchi, 2007; Wu, Götz, Jamieson, & Masson, 1970).
Future Directions
The use of trimethylsilyl groups, like the one in 3-(Trimethylsilyl)anisole, is becoming more prevalent in the chemical industry as it aims to adopt greener, safer, and more sustainable solvents . The strategic role of trimethylsilyl groups in polymerization is also being explored, with emphasis on the photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides .
properties
IUPAC Name |
(3-methoxyphenyl)-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16OSi/c1-11-9-6-5-7-10(8-9)12(2,3)4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMGPIRHEVSHJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375370 | |
Record name | 3-(Trimethylsilyl)anisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trimethylsilyl)anisole | |
CAS RN |
17876-90-3 | |
Record name | 3-(Trimethylsilyl)anisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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